Cas no 87527-45-5 (1,3,4-Thiadiazol-2-amine, 5-([1,1'-biphenyl]-4-ylmethyl)-)

1,3,4-Thiadiazol-2-amine, 5-([1,1'-biphenyl]-4-ylmethyl)- structure
87527-45-5 structure
Product Name:1,3,4-Thiadiazol-2-amine, 5-([1,1'-biphenyl]-4-ylmethyl)-
CAS No:87527-45-5
MF:C15H13N3S
MW:267.348821401596
CID:655398
PubChem ID:13272817
Update Time:2025-04-19

1,3,4-Thiadiazol-2-amine, 5-([1,1'-biphenyl]-4-ylmethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Thiadiazol-2-amine, 5-([1,1'-biphenyl]-4-ylmethyl)-
    • 5-[(4-phenylphenyl)methyl]-1,3,4-thiadiazol-2-amine
    • 5-([1,1'-Biphenyl]-4-ylmethyl)-1,3,4-thiadiazol-2-amine
    • SY318061
    • DTXSID20533769
    • MFCD13873763
    • 2-Amino-5-(4-biphenylylmethyl)-1,3,4-thiadiazole
    • 87527-45-5
    • 5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine
    • Inchi: 1S/C15H13N3S/c16-15-18-17-14(19-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H2,16,18)
    • InChI Key: RRLRUILSIODYJN-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1CC1C=CC(=CC=1)C1C=CC=CC=1

Computed Properties

  • Exact Mass: 267.08301860g/mol
  • Monoisotopic Mass: 267.08301860g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 80Ų
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